

Comparative Guide: Z-160 Hydrochloride vs. NP-118809

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Compound of Interest

Compound Name: Z-160 hydrochloride

CAS No.: 41332-36-9

Cat. No.: B611916

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Executive Summary

The Core Relationship: **Z-160 hydrochloride** and NP-118809 are not distinct competitive drugs; rather, they represent different developmental stages of the same active pharmaceutical ingredient (API).

- NP-118809 is the original research code (often referring to the free base or early lead compound) discovered by Neuromed Pharmaceuticals.
- **Z-160 hydrochloride** is the optimized hydrochloride salt form of NP-118809, developed to improve solubility and oral bioavailability for human clinical trials (Phase II).

Therapeutic Target: Both compounds target the N-type voltage-gated calcium channel (Cav2.2), a critical gatekeeper of nociceptive (pain) signaling in the spinal cord.^{[1][2][3]}

Feature	NP-118809	Z-160 Hydrochloride
Development Stage	Preclinical / Lead Optimization	Clinical (Phase II - Discontinued)
Chemical Form	Typically Free Base	Hydrochloride Salt (HCl)
Primary Utility	Target Validation, In Vitro Screening	In Vivo Efficacy, Human Trials
Solubility	Low (Lipophilic)	Enhanced (Water Soluble)
Bioavailability	Variable	Optimized for Oral Dosing

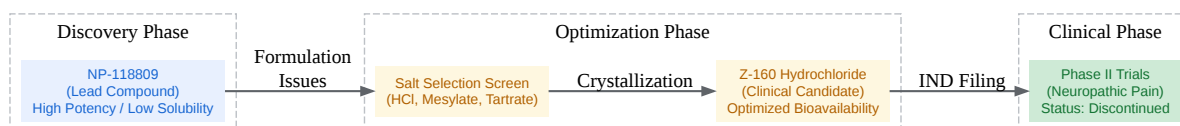
Chemical Identity & Structural Evolution

The transition from NP-118809 to **Z-160 hydrochloride** illustrates a classic "Salt Selection" strategy in drug development. The N-type calcium channel blockers in this class are often lipophilic diphenylpiperazine derivatives, which suffer from poor aqueous solubility—a major hurdle for oral drugs.

Structural Comparison

- **Core Scaffold:** Both share a diphenylpiperazine core linked to a 3,3-diphenylpropan-1-one moiety. This bulky, hydrophobic structure is essential for penetrating the central nervous system (CNS) and binding to the Cav2.2 channel pore.
- **The Modification:** The addition of hydrochloric acid (HCl) protonates the piperazine nitrogen, creating an ionic salt lattice that dissolves more readily in the gastric environment.

Development Pathway Diagram



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Figure 1: The developmental evolution from the research lead NP-118809 to the clinical salt form Z-160.

Biological Activity & Mechanism of Action[3]

Since the active moiety is identical, the intrinsic biological activity (target binding) of NP-118809 and Z-160 is the same. Differences arise only in extrinsic factors like how much drug reaches the target (pharmacokinetics).

Mechanism: State-Dependent Blockade

Z-160/NP-118809 functions as a state-dependent antagonist of the Cav2.2 channel.

- Target: Cav2.2 channels located at the presynaptic terminals of nociceptors (pain-sensing neurons) in the dorsal horn of the spinal cord.
- Action: The drug preferentially binds to the channel when it is in the inactivated state (which occurs during high-frequency firing, typical of chronic pain states).
- Result: It inhibits calcium influx, preventing the fusion of synaptic vesicles and the release of pro-nociceptive neurotransmitters like Glutamate and Substance P.

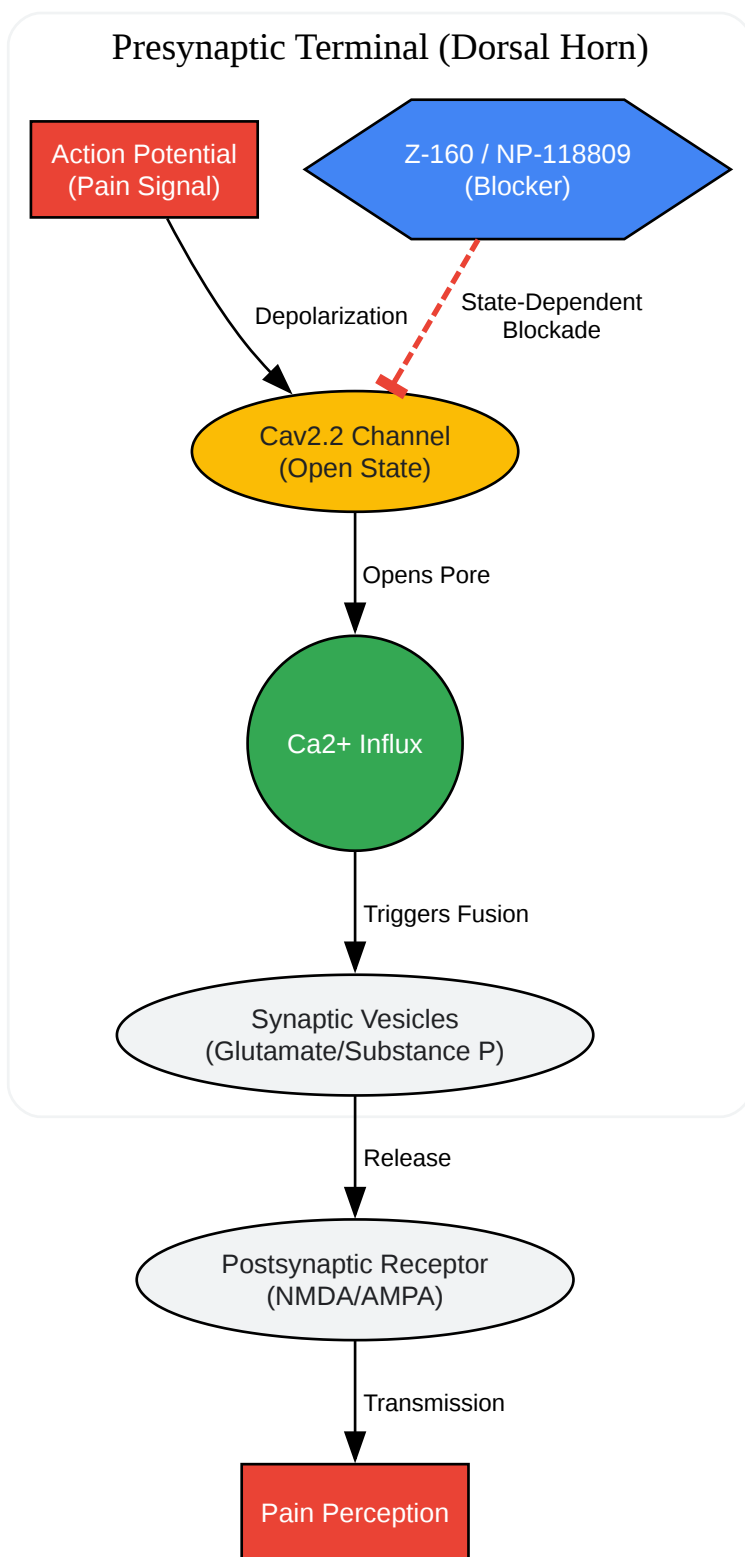
Potency Data (In Vitro)

Assay Type	Parameter	Value	Notes
Binding Affinity	Ki (Cav2.2)	~13 - 40 nM	High affinity for the inactivated state.
Functional Block	IC50 (FLIPR)	~110 nM	Inhibition of calcium influx in HEK293 cells.
Selectivity	Cav1.2 (L-type)	> 10 μ M	>100-fold selective over cardiac channels (safety).
Selectivity	Cav3.2 (T-type)	> 5 μ M	Moderate selectivity over T-type channels.

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Critical Insight: The high selectivity over Cav1.2 is crucial. Non-selective calcium channel blockers can cause severe cardiovascular side effects (hypotension, bradycardia). Z-160's profile minimized these risks.

Synaptic Blockade Pathway



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Figure 2: Mechanism of Action. Z-160 blocks the Cav2.2 channel, interrupting the calcium signaling cascade required for pain transmission.

Experimental Protocols for Comparison

To validate the activity of Z-160/NP-118809, researchers typically employ two gold-standard assays.

Protocol A: Whole-Cell Patch Clamp (Electrophysiology)

- Objective: Measure the direct inhibition of Cav2.2 currents.
- Cells: HEK293 cells stably expressing human Cav2.2 (α 1, α 2, β 1, β 2 subunits).
- Method:
 - Setup: Whole-cell configuration using barium (Ba^{2+}) as the charge carrier (to prevent calcium-dependent inactivation).
 - Protocol: Hold cells at -100 mV (resting) and -50 mV (inactivated). Apply test pulses to +10 mV.
 - Application: Perfusion of Z-160 HCl (0.01 - 10 μM).
 - Measurement: Calculate the % inhibition of peak current at both holding potentials.
 - Expected Result: Z-160 should show >10-fold higher potency when holding at -50 mV (inactivated state) compared to -100 mV, confirming state-dependence.

Protocol B: FLIPR Calcium Assay (High-Throughput)

- Objective: Screen for intracellular calcium changes.

- Cells: SH-SY5Y neuroblastoma cells (endogenously expressing Cav2.2).
- Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).
- Stimulation: Depolarize cells using high extracellular (KCl) solution.
- Readout: Fluorescence intensity correlates with influx.
- Validation: Pre-incubate with Z-160 HCl for 20 mins. A reduction in fluorescence compared to vehicle control indicates blockade.

Clinical Reality & Conclusion

Despite promising preclinical data where NP-118809 reversed pain signs in rat models (SNL - Spinal Nerve Ligation), **Z-160 hydrochloride** failed in Phase II clinical trials.

- Trial Outcomes: In 2013, Zalicus announced that Z-160 failed to show significant pain reduction compared to placebo in patients with Lumbosacral Radiculopathy (LSR) and Post-Herpetic Neuralgia (PHN).
- The Translational Gap: This failure highlights a common issue in pain research: rodent models of neuropathic pain (which rely on reflex withdrawal) often do not perfectly predict efficacy in human chronic pain (which involves complex emotional and cortical processing).
- Current Status: Development of Z-160 has been discontinued. However, it remains a valuable chemical probe for researching Cav2.2 biophysics.

Final Recommendation

- For Basic Research: Use **Z-160 hydrochloride** if you need a water-soluble, selective Cav2.2 tool compound for in vivo or tissue-bath experiments.
- For Screening: NP-118809 (free base) can be used for DMSO-based in vitro assays, but the HCl salt (Z-160) is generally preferred for its superior handling properties.

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- To cite this document: BenchChem. [Comparative Guide: Z-160 Hydrochloride vs. NP-118809]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611916#z-160-hydrochloride-vs-np-118809-biological-activity>]

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